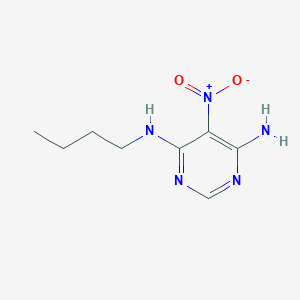

4-N-butyl-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions is presented, which can be used to generate new purine libraries for drug discovery . The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produced disubstituted dialkyl/arylamine pyrimidines instead of the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines .Molecular Structure Analysis

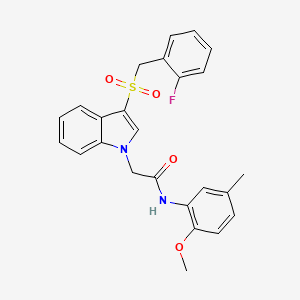

The molecular structure of “4-N-butyl-5-nitropyrimidine-4,6-diamine” consists of 8 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism suggests that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .Physical And Chemical Properties Analysis

The boiling point of “4-N-butyl-5-nitropyrimidine-4,6-diamine” is predicted to be 431.5±45.0 °C, and its density is predicted to be 1.328±0.06 g/cm3 . Its pKa is predicted to be 2.66±0.10 .科学的研究の応用

DNA Damage Characterization

One significant area of research involving nitropyrimidine compounds is the characterization and mapping of DNA damage induced by reactive metabolites. For instance, a study conducted by Cloutier et al. (2001) focused on the tobacco-specific carcinogen NNK, an analogue of which is structurally related to 4-N-butyl-5-nitropyrimidine-4,6-diamine. This research highlights the complexity of enzymatic activation leading to modified DNA, thereby contributing to our understanding of DNA damage mechanisms in carcinogenesis (Cloutier et al., 2001).

Synthesis and Biological Activity

Research into the synthesis of related compounds, such as tetrahydropteridine stereoisomers, involves nitropyrimidine derivatives. Bailey, Chandrasekaran, and Ayling (1992) synthesized these stereoisomers, demonstrating the utility of nitropyrimidine derivatives in complex organic syntheses (Bailey et al., 1992).

Use in Nitroxides Synthesis

Nitropyrimidine derivatives are also integral in the synthesis of nitroxides, which are vital in biophysics and biomedical research. Zhurko et al. (2020) discussed the synthesis of highly strained nitroxides using nitropyrimidine analogues, emphasizing their application in molecular probes and labels (Zhurko et al., 2020).

Ring Transformation Studies

Nitropyrimidine derivatives also play a role in ring transformation studies. Nishiwaki et al. (2003) demonstrated how 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound structurally similar to 4-N-butyl-5-nitropyrimidine-4,6-diamine, undergoes various ring transformations, creating diverse chemical structures (Nishiwaki et al., 2003).

Antiproliferative Activity Research

4-N-butyl-5-nitropyrimidine-4,6-diamine analogues are studied for their antiproliferative activities. For example, Otmar et al. (2004) investigated derivatives of nitropyrimidine for their inhibitory effects on cell growth in various cancer cell lines, showcasing the potential of these compounds in developing new cancer therapies (Otmar et al., 2004).

特性

IUPAC Name |

4-N-butyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQPNESUJNVVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-butyl-5-nitropyrimidine-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)

![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)

![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)

![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)